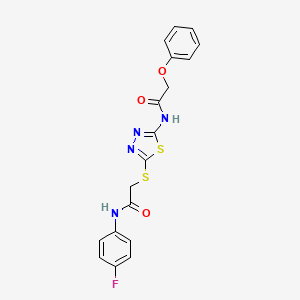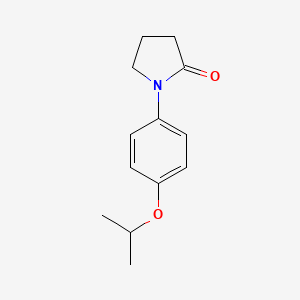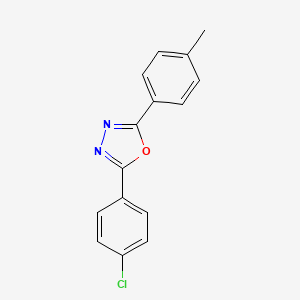
2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of oxadiazole derivatives usually involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or nitriles . The exact method would depend on the specific substituents on the oxadiazole ring .Molecular Structure Analysis
The molecular structure of a compound like this would be determined using techniques such as X-ray crystallography , NMR spectroscopy, and computational methods .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on the specific substituents on the oxadiazole ring. Oxadiazoles can participate in various chemical reactions, and their reactivity can be studied using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined using various analytical techniques. These might include melting point determination, IR spectroscopy , and LC-MS .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
A variety of 1,3,4-oxadiazoles, including the 2-(4-chlorophenyl)-5-(4-methylphenyl) variant, have been synthesized and evaluated for their antibacterial properties. These compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The thermal stability and melting point of these compounds were studied through TG and DSC analysis, indicating potential for further pharmaceutical applications (Arora et al., 2012).
Synthetic Efficiency
The synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles under microwave irradiation has been highlighted for its efficiency. This method, compared to traditional synthetic strategies, offers benefits such as high yield, increased reaction rate, and simplified work-up procedures, marking an advancement in the synthesis of oxadiazole derivatives (Li Zheng, 2004).
CNS Depressant Activity
Substituted 1,3,4-oxadiazoles have been synthesized and evaluated for their central nervous system (CNS) depressant activities. This research has identified certain 2,5-substituted diphenyl-1,3,4-oxadiazoles as potent compounds with antidepressant, anticonvulsant, and antianxiety activity, indicating the significance of the -N = C-O- grouping in their structure (Singh et al., 2012).
OLED Application
The 2,5-Diphenyl-1,3,4-oxadiazole structure has been widely used in donor-acceptor fluorophores exhibiting thermally activated delayed fluorescence (TADF), an important feature for organic light-emitting diodes (OLEDs). Research indicates that 2-methyl-5-phenyl-1,3,4-oxadiazoles, when substituted with carbazole, exhibit solution fluorescence maxima and efficient reverse intersystem crossing (RISC) rates, leading to high-performance OLEDs (Cooper et al., 2022).
Liquid Crystalline Properties
The synthesis and study of liquid crystalline properties of 2,5-diaryl 1,3,4-oxadiazoles have shown that these compounds can exhibit nematic and smectic phases, which are important for applications in liquid crystal displays and other electro-optical devices (Zhu et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on a compound like this would depend on its biological activity and potential applications. For example, if it shows promising activity as a COX-2 inhibitor , future research might focus on optimizing its activity and selectivity, studying its mechanism of action in more detail, and evaluating its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-2-4-11(5-3-10)14-17-18-15(19-14)12-6-8-13(16)9-7-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOGFGUFEGZNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |
CAS RN |
52596-95-9 |
Source


|
| Record name | 2-(4-CHLORO-PHENYL)-5-P-TOLYL-(1,3,4)OXADIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

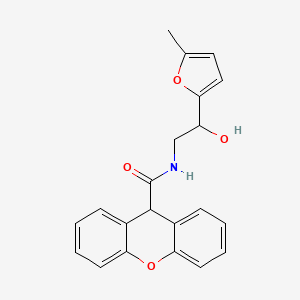
![2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B2429926.png)
![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2429927.png)
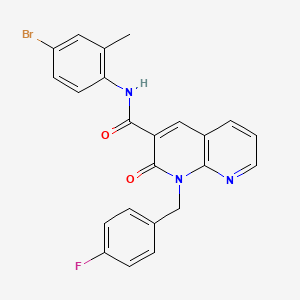
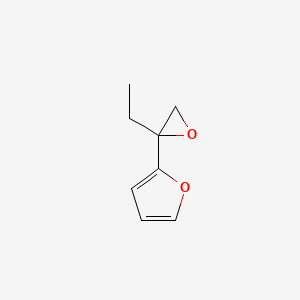

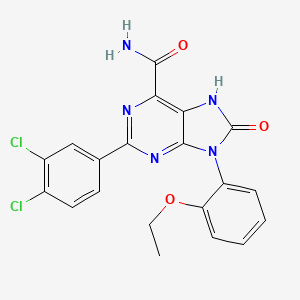

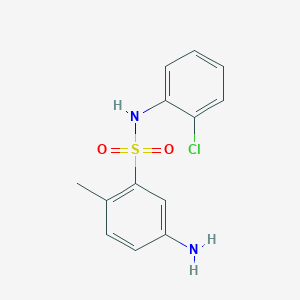

![3-(3-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2429939.png)
![8-chloro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2429941.png)
